2-Azabicyclo[2.1.1]hexane
Overview
Description
2-Azabicyclo[211]hexane is a nitrogen-containing bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclohexane framework
Synthetic Routes and Reaction Conditions:
Photochemical Cycloaddition: One of the primary methods for synthesizing 2-Azabicyclo[2.1.1]hexane involves the photochemical cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions.
Bromine-Mediated Rearrangement: Another approach involves the bromine-mediated rearrangement of N-(alkoxycarbonyl)-2-azabicyclo[2.2]hex-5-enes.
Industrial Production Methods:
Batchwise Preparation: Industrial production often employs a batchwise method, which includes the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system.
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles such as 4-iodo-1H-pyrazole.
Ring-Opening Reactions: The compound is also known to participate in ring-opening reactions, which are facilitated by its strained bicyclic structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include cesium carbonate and dimethylformamide, typically at elevated temperatures (e.g., 85°C).
Ring-Opening Reactions: These reactions often involve nucleophiles and can be conducted under mild conditions.
Major Products:
Nucleophilic Substitution Products: The major products of nucleophilic substitution are often constitutional isomers of the expected products, as confirmed by NMR and X-ray crystallography.
Ring-Opening Products: These reactions yield various nucleophile-adducts, depending on the nucleophile used.
Mechanism of Action
Target of Action
2-Azabicyclo[2.1.1]hexane is a compound that has been increasingly used as a substructure in the pharmaceutical and agrochemical patent literature . .
Mode of Action
The mode of action of 2-Azabicyclo[21It’s known that the compound can act as a versatile electrophile in a ring-opening reaction with various types of nucleophiles .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[21It’s known that the compound can be used to access new building blocks via [2 + 2] cycloaddition . This suggests that it may interact with biochemical pathways involving cycloaddition reactions.
Result of Action
The specific molecular and cellular effects of 2-Azabicyclo[21It’s known that the compound can be used to access new building blocks via [2 + 2] cycloaddition , suggesting that it may have a role in the synthesis of other compounds.
Biochemical Analysis
Biochemical Properties
2-Azabicyclo[2.1.1]hexane plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been found to be a versatile electrophile in ring-opening reactions with various nucleophiles . This interaction is significant in the synthesis of ligand-directed degraders (LDDs), where this compound serves as a building block targeting the degradation of specific proteins . The nature of these interactions often involves nucleophilic displacement and amidation, which are essential for the compound’s biochemical activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the synthesis of LDD compounds targeting the androgen receptor highlights its impact on cell function . The compound’s rigid structure biases it into preferred active conformations, reducing the number of rotatable bonds and enhancing its drug-like properties . This structural rigidity is crucial for its effectiveness in cellular environments.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the compound’s interaction with nucleophiles in ring-opening reactions is a critical aspect of its mechanism of action . Additionally, its role in the synthesis of LDD compounds involves the formation of stable intermediates that facilitate protein degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is a bench-stable compound, meaning it maintains its stability over extended periods . This stability is crucial for its use in in vitro and in vivo studies, where consistent results are necessary for accurate analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical and cellular effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. The compound’s role in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Detailed studies on its metabolic interactions are necessary to fully understand its biochemical behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization . These interactions determine its accumulation in specific cellular compartments, influencing its overall effectiveness.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization patterns is essential for optimizing its therapeutic potential.
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders, which are used to target and degrade specific proteins.
Organic Synthesis: The compound’s rigid structure makes it valuable for constructing complex molecular architectures in organic synthesis.
Pharmaceuticals: Its incorporation into drug molecules can improve their solubility and metabolic stability.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but lacks the nitrogen atom, making it less reactive in nucleophilic substitution reactions.
Azabicyclo[1.1.0]butane: This compound is a precursor in the synthesis of 2-Azabicyclo[2.1.1]hexane and shares similar reactivity due to its strained structure.
Uniqueness: this compound is unique due to its nitrogen-containing bicyclic structure, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable building block in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-2-5(1)6-3-4/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHYXYKFMHJMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622446 | |
Record name | 2-Azabicyclo[2.1.1]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34392-24-0 | |
Record name | 2-Azabicyclo[2.1.1]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Azabicyclo[2.1.1]hexane interesting for medicinal chemistry?
A1: this compound is a valuable building block in medicinal chemistry due to its structural similarity to proline. [, , ] It acts as a constrained proline analog, meaning it mimics proline's properties but with restricted conformational flexibility. This rigidity can enhance binding affinity and selectivity to target proteins.
Q2: How does the substitution at the C-4 position in proline analogs affect the trans/cis ratio of the prolyl peptide bond?
A2: Research shows that electronegative substituents at the C-4 position in proline analogs influence the preferred puckering of the pyrrolidine ring. [] This altered puckering, in turn, directly impacts the trans/cis ratio of the prolyl peptide bond.
Q3: Can you elaborate on the significance of the trans/cis ratio in the context of collagen stability?
A3: Collagen, a major structural protein, relies heavily on the trans/cis ratio of prolyl peptide bonds for its stability. [] Introducing proline analogs, especially fluorinated ones like (2S,4R)-4-fluoroproline and (2S,4S)-4-fluoroproline, can enhance collagen stability by influencing this ratio.
Q4: How does the choice of solvent influence the bromination of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes?
A5: The solvent plays a crucial role in determining the reaction pathway. [] Polar aprotic solvents like nitromethane promote nitrogen neighboring group participation, leading to rearranged products. In contrast, nonpolar solvents favor unrearranged 1,2-addition products.
Q5: What are the potential applications of this compound derivatives in medicinal chemistry?
A6: The unique structure of this compound derivatives, particularly their ability to exist in specific conformations, makes them attractive scaffolds for developing various biologically active molecules. [, , , ]
Q6: How has the synthesis of this compound evolved over time?
A7: Early syntheses often relied on multi-step processes with varying yields. [, , ] Newer methods, like those utilizing 3-(chloromethyl)cyclobutanone, offer more concise and efficient routes to these compounds. [, ]
Q7: What are the implications of introducing a 5-syn-tert-butyldimethylsilyloxymethyl group at the C1 position of N-tert-butoxycarbonyl-2-azabicyclo[2.1.1]hexane?
A9: This modification paves the way for creating conformationally constrained β-amino acid precursors. [] These precursors hold potential for building oligomers with well-defined secondary structures, opening doors for novel material design.
Q8: How does the presence of an electron-withdrawing group at the 6-anti position affect nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes?
A10: Electron-withdrawing groups at the 6-anti position hinder the rate of nucleophilic displacements at the 5-anti position. [] This observation highlights the impact of electronic effects on the reactivity of these strained bicyclic systems.
Q9: Why is Selectfluor a useful reagent in the synthesis of certain this compound derivatives?
A11: Selectfluor facilitates the stereoselective synthesis of 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes. [] Its ability to initiate the rearrangement of iodides to alcohols expands the possibilities for introducing diverse functionalities into these molecules.
Q10: Have researchers explored the photochemical properties of this compound derivatives?
A12: Yes, photochemical reactions have proven useful in the synthesis of various this compound derivatives. [, , ] Intramolecular [2+2] photocycloadditions, for example, offer a route to these structures from appropriately functionalized precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.